1-(Bromomethyl)-2-(phenoxymethyl)benzene
Overview
Description
1-(Bromomethyl)-2-(phenoxymethyl)benzene, also known as BPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPPB is a benzyl bromide derivative that has been synthesized through various methods.
Mechanism Of Action
1-(Bromomethyl)-2-(phenoxymethyl)benzene is a reactive molecule that can undergo nucleophilic substitution reactions with various nucleophiles, including thiols and amines. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has been shown to react with glutathione, a major antioxidant in cells, leading to the depletion of intracellular glutathione levels. This reaction has been proposed as a mechanism for the cytotoxicity of 1-(Bromomethyl)-2-(phenoxymethyl)benzene.
Biochemical And Physiological Effects
1-(Bromomethyl)-2-(phenoxymethyl)benzene has been shown to induce apoptosis in various cancer cell lines, including human breast cancer cells and leukemia cells. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have shown that 1-(Bromomethyl)-2-(phenoxymethyl)benzene can inhibit tumor growth in mice.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Bromomethyl)-2-(phenoxymethyl)benzene in lab experiments is its high reactivity, which allows for the rapid formation of covalent bonds with nucleophiles. However, the cytotoxicity of 1-(Bromomethyl)-2-(phenoxymethyl)benzene can be a limitation, as it can lead to cell death and interfere with experimental results.
Future Directions
For research on 1-(Bromomethyl)-2-(phenoxymethyl)benzene include the development of new synthesis methods, the identification of new targets for 1-(Bromomethyl)-2-(phenoxymethyl)benzene, and the exploration of its potential as a therapeutic agent for cancer and other diseases. The use of 1-(Bromomethyl)-2-(phenoxymethyl)benzene as a fluorescent probe for the detection of reactive oxygen species in cells also holds promise for future research.
Scientific Research Applications
1-(Bromomethyl)-2-(phenoxymethyl)benzene has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
properties
IUPAC Name |
1-(bromomethyl)-2-(phenoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVUHSDHOZTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625593 | |
Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-(phenoxymethyl)benzene | |
CAS RN |
861319-72-4 | |
Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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